

# 2-Cyclopropylaniline CAS number 3158-73-4 details

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## Compound of Interest

Compound Name: 2-Cyclopropylaniline

Cat. No.: B1360045

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An In-depth Technical Guide to **2-Cyclopropylaniline** (CAS: 3158-73-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclopropylaniline** (CAS Number 3158-73-4), a key chemical intermediate. The document details its physicochemical properties, safety and handling guidelines, synthesis methodologies, and applications, with a focus on its role in synthetic chemistry and drug discovery.

## Chemical Identity and Properties

**2-Cyclopropylaniline**, also known as 2-cyclopropylbenzenamine, is an organic compound featuring a cyclopropyl group attached to an aniline ring at the ortho position.<sup>[1][2]</sup> This substitution imparts unique steric and electronic properties, making it a valuable building block in the synthesis of complex molecules.<sup>[3]</sup>

## Physicochemical Properties

The key physical and chemical properties of **2-Cyclopropylaniline** are summarized in the table below. Data has been aggregated from various chemical suppliers and databases; some values are predicted and should be confirmed by experimental analysis.

Property	Value	Reference(s)
CAS Number	3158-73-4	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	[1][2]
Molecular Weight	133.19 g/mol	[1][2]
Appearance	Colorless to pale yellow or orange liquid/solid	[3]
Boiling Point	104 °C at 9 Torr	[3]
Density	1.029 g/cm <sup>3</sup>	[3]
pKa	4.15 ± 0.10 (Predicted)	[1]
Solubility	Soluble in organic solvents, moderate in water	[3]
Storage Temperature	2-8°C, under inert atmosphere, protected from light	[3]

## Structural Identifiers

Identifier	Value	Reference(s)
IUPAC Name	2-cyclopropylaniline	[1]
Synonyms	2-Cyclopropylbenzenamine, o-Cyclopropylaniline	[1]
SMILES	<chem>NC1=C(C=CC=C1)C2CC2</chem>	[2]
InChI Key	JSKOLQWFMXYJAF-UHFFFAOYSA-N	[1][2]

## Safety and Handling

**2-Cyclopropylaniline** is classified as an irritant and requires careful handling in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

## GHS Hazard Information

Hazard Class	Category
Acute Toxicity, Oral	4
Acute Toxicity, Dermal	4
Skin Irritation	2
Eye Irritation	2
Acute Toxicity, Inhalation	4
Specific target organ toxicity	3

- Signal Word: Warning
- GHS Pictogram:
  - GHS07 (Exclamation Mark)[4]
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H312: Harmful in contact with skin.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H332: Harmful if inhaled.
  - H335: May cause respiratory irritation.

## Experimental Protocols: Synthesis of 2-Cyclopropylaniline

Two primary synthetic routes are plausible for the preparation of **2-Cyclopropylaniline**: the catalytic reduction of a nitro precursor and a palladium-catalyzed cross-coupling reaction. Detailed, specific protocols for this exact compound are not readily available in published literature; therefore, the following sections provide representative experimental methodologies adapted from standard procedures for analogous transformations. Optimization will be required for specific laboratory conditions.

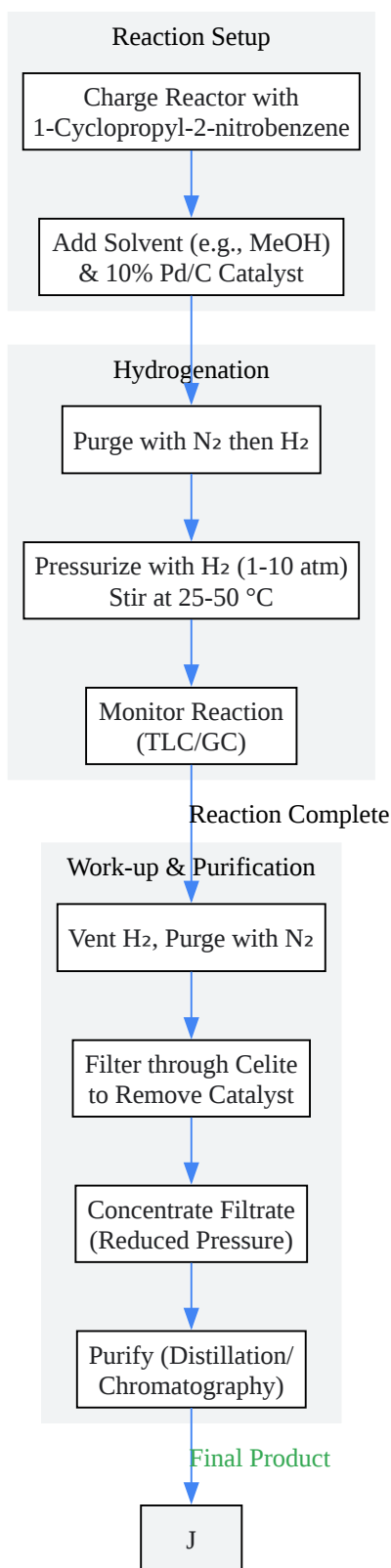
### Method 1: Catalytic Hydrogenation of 1-Cyclopropyl-2-nitrobenzene

This method involves the reduction of the nitro group of the precursor, 1-cyclopropyl-2-nitrobenzene, to an amine using a metal catalyst and hydrogen gas. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.<sup>[5][6][7]</sup>

#### Experimental Protocol:

- **Vessel Preparation:** To a suitable hydrogenation vessel, add 1-cyclopropyl-2-nitrobenzene (1.0 eq).
- **Catalyst and Solvent Addition:** Add a suitable solvent such as methanol or ethanol to create a slurry. Carefully add 10% Palladium on Carbon (typically 1-5 mol% relative to the substrate) to the mixture.<sup>[5]</sup>
- **Hydrogenation:** Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at a suitable temperature (e.g., 25-50 °C).<sup>[5]</sup>
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring hydrogen uptake.
- **Work-up:** Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

- Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude **2-Cyclopropylaniline**. The crude product can be further purified by column chromatography or distillation if necessary.



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Caption: Workflow for Synthesis via Catalytic Hydrogenation.

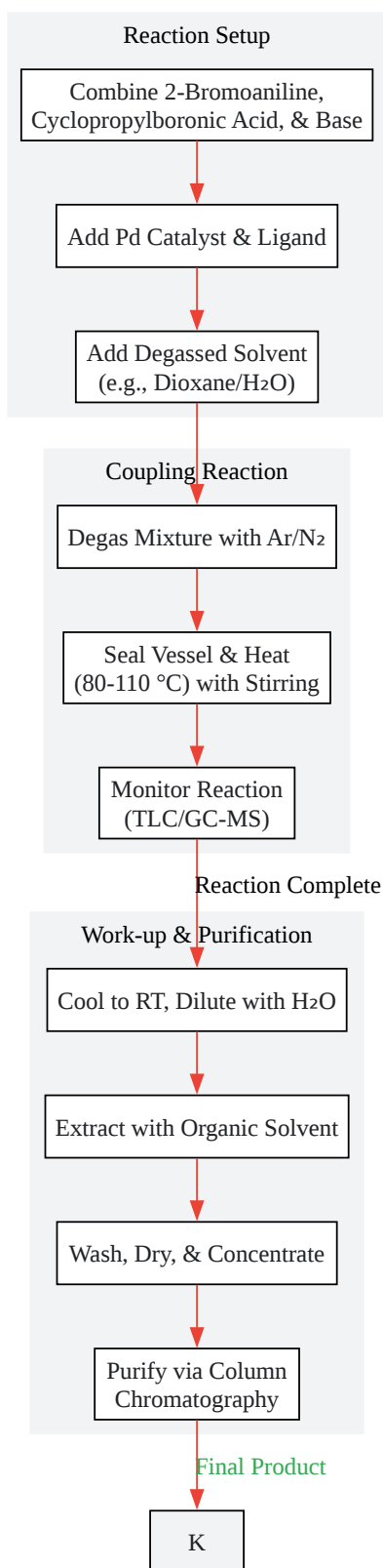
## Method 2: Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction couples an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

[8]

### Experimental Protocol:

- **Reagent Preparation:** In a Schlenk flask or sealed tube, combine 2-bromoaniline (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a base (e.g.,  $K_2CO_3$ ,  $CS_2CO_3$ , or  $K_3PO_4$ , 2.0-3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst (e.g.,  $Pd(OAc)_2$ , 1-5 mol%) and a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos, 2-10 mol%).
- **Solvent and Degassing:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- **Reaction:** Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for several hours (2-24 h), depending on the reactivity of the substrates.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or  $CH_2Cl_2$ ).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous  $Na_2SO_4$  or  $MgSO_4$ , and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.



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Caption: Workflow for Synthesis via Suzuki-Miyaura Coupling.



## Spectroscopic Characterization (Predicted)

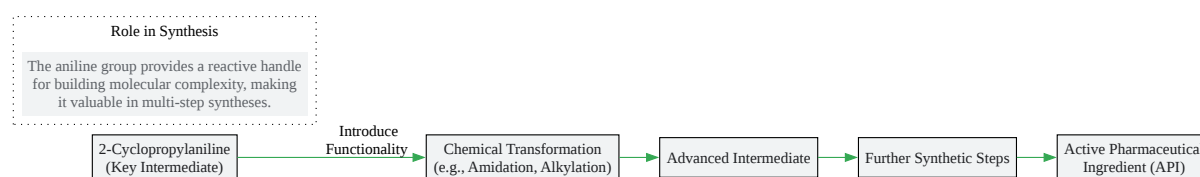
Experimental spectroscopic data for **2-Cyclopropylaniline** is not widely available. Commercial suppliers note that analytical data is often not collected for this compound.[2] The following are predicted characteristics based on the molecular structure and standard spectroscopic principles. Experimental verification is required.

Technique	Predicted Characteristics
<sup>1</sup> H NMR	Aromatic Protons (4H): Complex multiplets expected in the ~6.6-7.2 ppm region. -NH <sub>2</sub> Protons (2H): A broad singlet, typically ~3.5-4.5 ppm, chemical shift is solvent-dependent. Cyclopropyl Methine (1H): A multiplet in the ~1.8-2.2 ppm region. Cyclopropyl Methylene (4H): Two distinct multiplets in the upfield region, ~0.5-1.0 ppm.
<sup>13</sup> C NMR	Aromatic Carbons (6C): Signals expected in the ~115-150 ppm range. The carbon attached to the nitrogen (C-NH <sub>2</sub> ) will be downfield (~145-150 ppm), while the carbon attached to the cyclopropyl group will be around ~130-135 ppm. Cyclopropyl Methine (1C): A signal around ~15-20 ppm. Cyclopropyl Methylene (2C): A signal in the upfield region, ~5-10 ppm.
FT-IR	N-H Stretch: Two characteristic sharp peaks for a primary amine at ~3350-3450 cm <sup>-1</sup> . Aromatic C-H Stretch: Peaks just above 3000 cm <sup>-1</sup> . Aliphatic C-H Stretch: Peaks just below 3000 cm <sup>-1</sup> (from cyclopropyl group). C=C Stretch (Aromatic): Peaks in the ~1600-1450 cm <sup>-1</sup> region. C-N Stretch: A band in the ~1340-1250 cm <sup>-1</sup> region.
Mass Spec.	Molecular Ion (M <sup>+</sup> ): A peak at m/z = 133. Fragmentation: Likely loss of H, NH <sub>2</sub> , or fragments from the cyclopropyl ring.

## Applications in Research and Drug Development

**2-Cyclopropylaniline** serves as a versatile intermediate in organic synthesis, particularly for introducing the cyclopropylphenyl moiety into larger molecules.[9] The cyclopropyl group is a "bioisostere" for other groups (like vinyl or isopropyl) and can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Its primary application is as a building block in the synthesis of bioactive molecules and pharmaceutical agents.[9][10] The aniline functional group allows for a wide range of subsequent chemical transformations, including amide bond formation, N-alkylation, diazotization, and further cross-coupling reactions.



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Caption: Role of **2-Cyclopropylaniline** in a Synthetic Pathway.

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